2-Ethyl-4-prop-1-en-2-ylpyridine
Description
2-Ethyl-4-prop-1-en-2-ylpyridine is a pyridine derivative featuring an ethyl substituent at the 2-position and a propen-2-yl (isopropenyl) group at the 4-position. Its molecular formula is C₁₁H₁₃N, with a molecular weight of 159.23 g/mol. The pyridine ring provides aromaticity and basicity, while the substituents influence steric and electronic properties.
Properties
CAS No. |
142896-08-0 |
|---|---|
Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
2-ethyl-4-prop-1-en-2-ylpyridine |
InChI |
InChI=1S/C10H13N/c1-4-10-7-9(8(2)3)5-6-11-10/h5-7H,2,4H2,1,3H3 |
InChI Key |
YWBBITMUIVBYJO-UHFFFAOYSA-N |
SMILES |
CCC1=NC=CC(=C1)C(=C)C |
Canonical SMILES |
CCC1=NC=CC(=C1)C(=C)C |
Synonyms |
Pyridine, 2-ethyl-4-(1-methylethenyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyridine Derivatives
4-[(E)-1-Methyl-2-(4-nitrophenyl)ethenyl]pyridine
- Structure : A pyridine ring with a nitro-substituted ethenyl group at the 4-position.
- Key Differences : The nitro group increases polarity and electron-withdrawing effects, contrasting with the electron-donating ethyl group in 2-ethyl-4-prop-1-en-2-ylpyridine.
- Physicochemical Properties: Molecular weight: 266.28 g/mol (vs. 159.23 g/mol for the target compound). LogP (octanol-water partition coefficient): Estimated 2.8 (higher hydrophobicity due to the nitro group) .
Other Pyridine Ethenyl Derivatives
Compounds like 1-methyl-4-((E)-2-{4-[(E)-2-(4-methylphenyl)ethenyl]phenyl}ethenyl)benzene (Molecular weight: 334.43 g/mol ) highlight the impact of extended conjugation and aryl substituents on optical properties and thermal stability, which are absent in the target compound .
Piperidine-Based Analogues
2,2,6,6-Tetramethylpiperidin-4-yl Acetate and Derivatives
- Structure : Piperidine ring with ester-functionalized substituents.
- Key Differences: Piperidine is saturated, reducing aromatic stabilization compared to pyridine. The ester groups in these derivatives introduce hydrogen-bonding capacity (via carbonyl oxygen), unlike the non-polar isopropenyl group in the target compound.
- Physicochemical Properties :
- Ethyl 2-(piperidin-4-yl)acetate :
- LogP: 1.2 (lower hydrophobicity due to polar ester groups).
- Hydrogen bond acceptors: 3 (vs. 1 in the target compound) .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP | Hydrogen Bond Acceptors | Key Substituents |
|---|---|---|---|---|
| 2-Ethyl-4-prop-1-en-2-ylpyridine | 159.23 | ~2.1* | 1 | Ethyl, isopropenyl |
| 4-[(E)-1-Methyl-2-(4-nitrophenyl)ethenyl]pyridine | 266.28 | 2.8 | 3 | Nitrophenyl, ethenyl |
| Ethyl 2-(piperidin-4-yl)acetate | 185.24 | 1.2 | 3 | Piperidine, ester |
Table 2: Functional Group Impact on Properties
| Functional Group | Electron Effect | Example Compound | Key Property Influence |
|---|---|---|---|
| Ethyl (C₂H₅) | Donor | 2-Ethyl-4-prop-1-en-2-ylpyridine | Increased basicity, reduced polarity |
| Nitro (NO₂) | Withdrawer | 4-nitrophenyl derivatives | Enhanced polarity, UV absorption |
| Ester (COOR) | Withdrawer | Piperidin-4-yl acetate | Hydrogen bonding, solubility |
Research Findings and Implications
- Hydrogen Bonding and Crystal Packing : While the target compound lacks strong hydrogen-bonding groups, piperidine-based esters () and nitro-substituted pyridines () exhibit distinct packing behaviors due to H-bonding and π-π interactions .
- Synthetic Utility : The isopropenyl group in 2-ethyl-4-prop-1-en-2-ylpyridine may serve as a site for polymerization or Diels-Alder reactions, contrasting with the electrophilic reactivity of nitro-substituted analogues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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